2-Methyl-1,3-dioxane

Descripción general

Descripción

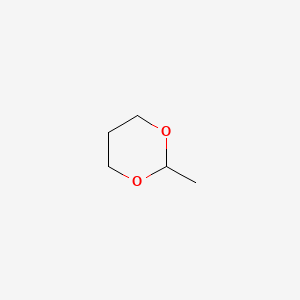

2-Methyl-1,3-dioxane is an organic compound with the molecular formula C5H10O2. It is a six-membered heterocyclic compound containing two oxygen atoms at the 1 and 3 positions and a methyl group at the 2 position. This compound is known for its stability and versatility in various chemical reactions and applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methyl-1,3-dioxane can be synthesized from carbonyl compounds and 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide have also been used effectively .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of formaldehyde with 1,3-propanediol under acidic conditions. The process is optimized for high yield and purity, often employing continuous distillation to remove by-products and unreacted starting materials .

Análisis De Reacciones Químicas

Decomposition Reactions

The thermal decomposition of 2-methyl-1,3-dioxane has been studied extensively. Under specific conditions (459-490 °C), it decomposes into acetaldehyde and other products through unimolecular reactions following first-order kinetics. The decomposition mechanism involves a concerted cyclic transition state .

Reactions with Carbonyl Compounds

This compound can act as a reagent in the formation of cyclic acetals from carbonyl compounds:

-

Acetalization : In the presence of Brönsted or Lewis acid catalysts, it reacts with carbonyl compounds to form stable cyclic acetals. This reaction is often performed using toluenesulfonic acid in refluxing toluene, which facilitates the removal of water from the reaction mixture .

Stability and Reactivity

The stability of this compound allows it to resist hydrolysis under mild conditions but makes it reactive towards strong nucleophiles and electrophiles:

-

Nucleophiles : It can react with lithium diisopropylamide (LDA), Grignard reagents, and other strong nucleophiles.

-

Electrophiles : It participates in reactions with various electrophiles like acyl chlorides and alkyl halides, making it useful in synthetic organic chemistry.

Deprotection Reactions

Cyclic acetals derived from this compound can be deprotected under acidic conditions to regenerate the original carbonyl compounds:

-

Acid-catalyzed hydrolysis or transacetalization reactions are commonly employed for this purpose, allowing for efficient recovery of aldehydes or ketones .

Thermal Decomposition Kinetics

| Compound | Temperature Range (°C) | Pressure (Torr) | Rate Coefficient (log k) |

|---|---|---|---|

| 2-Methyl-1,3-dioxolane | 459 - 490 | 46 - 113 |

Aplicaciones Científicas De Investigación

Organic Synthesis

Role as an Intermediate:

2-Methyl-1,3-dioxane serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the formation of more complex molecules. This compound is particularly useful in synthesizing other dioxane derivatives and heterocycles, which are crucial in pharmaceutical development.

Case Study:

A study highlighted the utility of this compound in synthesizing novel compounds that exhibit biological activity. Researchers utilized this compound to create derivatives that showed promise in inhibiting specific enzymes related to cancer progression.

Medicinal Chemistry

Building Block for Pharmaceuticals:

In medicinal chemistry, this compound is employed as a building block for drug candidates. Its functional groups can be modified to enhance the pharmacological properties of potential drugs.

Case Study:

Research has demonstrated that derivatives of this compound can act as muscarinic receptor agonists. These compounds were tested for their ability to bind selectively to muscarinic receptors in the central nervous system, showing potential for treating neurological disorders .

Material Science

Synthesis of Polymers:

The compound is also utilized in material science for synthesizing polymers and advanced materials. Its ability to dissolve various substances makes it an effective solvent in polymerization processes.

Data Table: Polymer Applications

| Application Area | Polymer Type | Properties |

|---|---|---|

| Coatings | Polyurethane | Enhanced durability |

| Adhesives | Epoxy Resins | Strong bonding characteristics |

| Composites | Thermoplastic | Lightweight and flexible |

Environmental Studies

Biodegradation Research:

this compound has been studied for its biodegradation properties in environmental science. It has been used as a model compound to understand the degradation pathways of similar pollutants.

Case Study:

In one study, the biodegradation kinetics of this compound were analyzed alongside other dioxanes. Results indicated that specific microbial consortia could effectively degrade this compound under anaerobic conditions, highlighting its relevance in bioremediation efforts .

Mecanismo De Acción

The mechanism of action of 2-Methyl-1,3-dioxane involves its interaction with various molecular targets and pathways. For instance, its gas-phase thermal decomposition has been studied, revealing insights into its stability and reactivity . The compound’s ability to form stable complexes with metals and other reagents makes it valuable in catalysis and synthesis .

Comparación Con Compuestos Similares

1,3-Dioxane: A parent compound with similar structural features but without the methyl group at the 2 position.

1,3-Dioxolane: Another related compound with a five-membered ring structure.

Uniqueness: 2-Methyl-1,3-dioxane is unique due to its enhanced stability and reactivity compared to its analogs. The presence of the methyl group at the 2 position provides steric hindrance, which can influence its chemical behavior and interactions .

Actividad Biológica

2-Methyl-1,3-dioxane is a cyclic organic compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, biodegradation capabilities, and implications for human health and environmental safety.

Chemical Structure and Properties

This compound contains a dioxane ring with a methyl substituent. Its molecular formula is CHO, and it typically appears as a colorless liquid. The compound's structure contributes to its solubility in various solvents and its reactivity in biological systems.

Pharmacological Effects

Research indicates that this compound exhibits significant pharmacological properties, particularly as a muscarinic receptor agonist. Muscarinic receptors are crucial for various physiological processes, including neurotransmission and modulation of the autonomic nervous system.

Case Studies and Research Findings

- Muscarinic Receptor Binding : A study utilized autoradiographic techniques to investigate the binding of this compound to muscarinic receptors in rat brain tissue. The results showed that this compound preferentially binds to high-affinity states of muscarinic M2 receptors, indicating its potential as a therapeutic agent for conditions related to cholinergic signaling .

- Antinociceptive Activity : Another study explored the antinociceptive effects of muscarinic agonists, including this compound, administered intrathecally in rats. The findings suggested that this compound could effectively reduce pain responses, highlighting its potential application in pain management therapies .

Biodegradation and Environmental Impact

The biodegradation of this compound has been studied extensively due to its environmental implications. It has been identified as a substrate for certain microbial communities capable of degrading dioxanes.

Biodegradation Studies

- Microbial Degradation : A mixed consortium of bacteria was enriched to study the degradation kinetics of this compound alongside other dioxanes. The results indicated that specific bacterial strains could utilize this compound as a carbon source, contributing to its breakdown in contaminated environments .

- Kinetic Parameters : The degradation rate constants were determined through batch experiments, revealing that this compound degradation is influenced by the presence of easily degradable carbon sources .

Toxicological Considerations

Despite its potential benefits, concerns regarding the toxicity of this compound exist. Short-term exposure has been associated with severe health effects in both humans and animals.

Health Effects

- Acute Toxicity : High levels of exposure can lead to kidney and liver damage. Reports have documented fatalities linked to occupational exposure, emphasizing the need for caution when handling this compound .

- Chronic Effects : Chronic exposure studies in animals have shown lesions in critical organs such as the liver and kidneys. These findings raise concerns about long-term exposure risks associated with environmental contamination .

Summary Table of Biological Activity

| Activity | Description |

|---|---|

| Muscarinic Receptor Agonism | Binds preferentially to M2 receptors; potential therapeutic applications |

| Antinociceptive Effects | Reduces pain responses in animal models; implications for pain management |

| Biodegradation | Degradable by specific microbial strains; relevant for environmental cleanup |

| Toxicity | Associated with severe acute and chronic health effects; requires careful handling |

Propiedades

IUPAC Name |

2-methyl-1,3-dioxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5-6-3-2-4-7-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGHQFQMWUTHKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCCCO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211651 | |

| Record name | 1,3-Dioxane, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-68-6 | |

| Record name | 2-Methyl-1,3-dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxane, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxane, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.